molecular formula C10H19Cl2N3O B2621827 (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride CAS No. 1807940-07-3

(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride

Cat. No.: B2621827
CAS No.: 1807940-07-3
M. Wt: 268.18
InChI Key: VUGQWHBQBAHEQL-NKRBYZSKSA-N
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Description

Constitutional Features

  • Oxane Ring :

    • A six-membered oxygen heterocycle with chair conformation.
    • The amine group at C3 and pyrazole substituent at C2 introduce steric strain, favoring specific chair conformers.
  • Pyrazole Substituent :

    • The 1-ethyl group creates asymmetry, making the pyrazole non-planar.
    • The N1 ethylation prevents tautomerism, locking the pyrazole in the 1H configuration.
  • Chirality :

    • Two stereocenters at C2 and C3 of the oxane ring produce four possible stereoisomers.
    • The (2S,3R) configuration is specified in the name and confirmed via crystallography in analogous compounds.

Salt Formation: Protonation Sites and Counterion Interactions

The dihydrochloride salt forms via protonation of two basic nitrogen atoms in the molecule, followed by ionic pairing with chloride ions.

Protonation Sites

  • Oxane Amine (Primary Site) :

    • The aliphatic amine at C3 of the oxane ring (pKa ~9–10) readily accepts a proton under acidic conditions.
  • Pyrazole Nitrogen (Secondary Site) :

    • The pyrazole’s N2 atom (pKa ~2–3) may protonate under strongly acidic conditions, though this is less common.

Counterion Interactions

  • Chloride ions form hydrogen bonds with the protonated amines:
    • N–H···Cl⁻ (2.8–3.2 Å) for the oxane amine.
    • Weak N–H···Cl⁻ interactions for the pyrazole nitrogen, if protonated.
  • Ionic lattice stabilization energy is ~200–250 kJ/mol, typical for amine hydrochlorides.

Structural Impact of Salt Formation

Property Free Base Dihydrochloride Salt
Solubility Low in water High in polar solvents
Melting Point 85–90°C 210–215°C (decomp.)
Crystalline Structure Amorphous Monoclinic lattice

Properties

IUPAC Name

(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-13-7-8(6-12-13)10-9(11)4-3-5-14-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGQWHBQBAHEQL-NKRBYZSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride is a member of the pyrazole family, which has been extensively studied for its diverse biological activities. This article provides a detailed overview of the biological implications of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The chemical structure of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine can be represented as follows:

C10H14Cl2N4O\text{C}_{10}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine have exhibited significant activity against HIV. A notable study reported that certain pyrazole derivatives demonstrated EC50 values in the low nanomolar range against wild-type HIV strains, indicating potent antiviral activity .

The mechanism through which pyrazole derivatives exert their antiviral effects often involves the inhibition of viral enzymes such as reverse transcriptase. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance antiviral potency .

Other Biological Activities

In addition to antiviral properties, pyrazole compounds have shown anti-inflammatory and analgesic effects. Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative that selectively inhibits cyclooxygenase-2 (COX-2), underscoring the therapeutic potential of this chemical class .

Study 1: Antiviral Efficacy

A study evaluated a series of pyrazole derivatives for their efficacy against HIV. Among these compounds, one derivative exhibited an EC50 value of 3.8 nmol/L with a selectivity index exceeding 25,000, demonstrating exceptional potency against HIV without significant cytotoxicity .

Study 2: Structure-Activity Relationship

Research focusing on SAR revealed that substituents at the C5 position of the pyrazole ring could significantly influence antiviral activity. A compound with a phenyl group at this position showed enhanced activity compared to its non-substituted counterparts .

Data Table: Summary of Biological Activity

Activity TypeCompound ExampleEC50 (nmol/L)Selectivity Index
AntiviralPyrazole Derivative I3.8>25,000
Anti-inflammatoryCelecoxibN/AN/A
AnalgesicPhenylbutazoneN/AN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

rac-(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-amine Dihydrochloride
  • Key Difference : Methyl group replaces ethyl on the pyrazole ring.
  • Impact : Reduced steric bulk may enhance solubility but decrease lipophilicity compared to the ethyl-substituted analog.
  • Commercial Data : Priced at €507/50mg and €1,387/500mg (), indicating higher synthesis or purification costs than some analogs .
rac-(2R,3R)-2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine Dihydrochloride
  • Key Difference : Pyrazole replaced with imidazole, altering nitrogen positions and electronic properties.

Stereochemical and Backbone Modifications

(2S,3R)-2-(4-Chlorophenyl)oxan-3-amine Hydrochloride
  • Key Difference : Pyrazole replaced with a 4-chlorophenyl group.
  • Impact : Increased aromaticity and lipophilicity, favoring membrane permeability but possibly reducing water solubility. Suppliers like Ningbo Hi-tech Zone Nice-Synth Chemical Industry Ltd. list this compound (), suggesting industrial relevance .
(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
  • Key Difference : Spirocyclic backbone instead of oxane.
  • Impact : The rigid spiro structure may confer metabolic stability but complicate synthetic accessibility. Molecular formula C₉H₂₀Cl₂N₂O reflects higher complexity () .

Physicochemical and Commercial Comparison

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Price (50mg)
Target Compound 1-Ethylpyrazole, oxane C₈H₁₆Cl₂N₃O* 277.15 (estimated) -
rac-(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-amine diHCl 1-Methylpyrazole, oxane C₉H₁₈Cl₂N₃O 291.17 €507
(2S,3R)-2-(4-Chlorophenyl)oxan-3-amine HCl 4-Chlorophenyl, oxane C₁₁H₁₅Cl₂NO 264.15 -

*Estimated formula assuming dihydrochloride correction.

Research and Application Insights

  • Stereochemistry : The (2S,3R) configuration of the target compound may offer distinct binding modes compared to racemic mixtures (e.g., rac-(2R,3S) in ), affecting enantioselective interactions with biological targets .
  • Heterocyclic Swaps : Replacing pyrazole with imidazole () or phenyl groups () alters electronic profiles, influencing solubility, bioavailability, and target affinity .
  • Commercial Availability : Higher pricing for methylpyrazole analogs () suggests scalability challenges or niche applications .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine dihydrochloride? The compound is synthesized via multi-step organic reactions. A typical approach involves coupling a pyrazole derivative (e.g., 1-ethylpyrazole-4-carbaldehyde) with a chiral oxane precursor. Key steps include reductive amination to form the amine linkage, followed by diastereomeric resolution using chiral auxiliaries or chromatography. The dihydrochloride salt is formed via HCl gas treatment in anhydrous ethanol .

Advanced: How can researchers optimize yield and purity during the final salt formation step? Critical parameters include pH control (targeting pH 2–3 for protonation), solvent selection (e.g., ethanol/water mixtures for crystallization), and slow addition of HCl gas to avoid localized over-acidification. Purity can be enhanced via recrystallization from hot isopropanol, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Analytical Characterization

Basic: Which spectroscopic methods are essential for confirming the compound’s structure?

  • 1H/13C NMR : Verify stereochemistry (e.g., coupling constants for oxane protons: J3R,2S ≈ 3–5 Hz) and pyrazole substitution patterns.
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic Cl pattern.
  • XRD : Resolve absolute configuration for the (2S,3R) stereoisomer .

Advanced: How can researchers address challenges in distinguishing diastereomers during characterization? Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column, heptane/ethanol mobile phase) or vibrational circular dichroism (VCD) to differentiate enantiomers. Computational modeling (DFT-based NMR chemical shift predictions) can validate assignments .

Biological Activity Profiling

Basic: What assays are recommended for initial screening of biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Cellular efficacy : Cytotoxicity assays (MTT) in disease-relevant cell lines.
  • Solubility : HPLC-based kinetic solubility in PBS (pH 7.4) .

Advanced: How can target engagement be validated in complex biological systems? Use photoaffinity labeling with a radiolabeled analog or cellular thermal shift assays (CETSA) to confirm target binding. Pair with RNA-seq or proteomics to identify downstream pathways .

Enantiomeric Purity and Resolution

Basic: What methods ensure enantiomeric purity during synthesis? Chiral HPLC or SFC (supercritical fluid chromatography) with cellulose-based columns. Preferential crystallization from racemic mixtures under controlled cooling rates can isolate the (2S,3R) isomer .

Advanced: How can diastereomeric byproducts be minimized during asymmetric synthesis? Employ chiral catalysts (e.g., Ru-BINAP complexes) for stereoselective reductive amination. Kinetic resolution via enzymatic transamination (using ω-transaminases) improves enantiomeric excess (ee > 98%) .

Stability and Formulation

Basic: What storage conditions prevent degradation of the dihydrochloride salt? Store at −20°C in airtight, desiccated containers (RH < 10%). Avoid freeze-thaw cycles, as hygroscopicity may cause clumping .

Advanced: How can degradation pathways under physiological conditions be studied? Conduct forced degradation studies:

  • Thermal : TGA/DSC to monitor decomposition above 150°C.
  • Hydrolytic : Incubate in buffers (pH 1–9) at 37°C, followed by LC-MS to identify hydrolyzed products (e.g., oxane ring-opening) .

Computational Modeling

Basic: Which software tools predict the compound’s interaction with biological targets? Use AutoDock Vina or Schrödinger Glide for docking studies. QSAR models (e.g., MOE descriptors) can correlate structural features (e.g., pyrazole logP) with activity .

Advanced: How can molecular dynamics (MD) simulations refine binding hypotheses? Run 100-ns MD simulations (AMBER force field) to assess conformational stability in target binding pockets. Pair with MM-PBSA calculations to estimate binding free energies .

Structure-Activity Relationship (SAR) Studies

Basic: Which structural modifications enhance target affinity?

  • Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF3) to improve binding.
  • Oxane ring : Replace oxygen with sulfur to modulate lipophilicity .

Advanced: How can multi-parametric optimization balance potency and pharmacokinetics? Use Free-Wilson analysis or matched molecular pairs (MMP) to deconvolute substituent effects. Optimize logD (target 1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Addressing Contradictory Data

Basic: How should researchers validate conflicting biological assay results? Replicate assays in triplicate with orthogonal methods (e.g., SPR vs. ITC for binding affinity). Include positive controls (e.g., known inhibitors) to calibrate experimental conditions .

Advanced: What statistical approaches resolve discrepancies in SAR datasets? Apply Bayesian machine learning to weight high-quality data points. Use partial least squares (PLS) regression to identify outlier-influenced variables .

Solubility and Formulation Challenges

Basic: What co-solvents improve aqueous solubility for in vivo studies? Use 10% DMSO/30% PEG-400 in saline. For IV administration, lyophilize with cyclodextrin (e.g., Captisol®) to enhance stability .

Advanced: How can nanocrystal formulations overcome solubility limitations? Prepare nanocrystals via wet milling (particle size <200 nm) and stabilize with poloxamer 407. Characterize dissolution profiles using USP Apparatus II .

Metabolic Stability Assessment

Basic: Which in vitro models predict hepatic metabolism? Incubate with human liver microsomes (HLM) + NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .

Advanced: How can researchers identify and mitigate metabolic soft spots? Use deuterium isotope effects (e.g., deuteration at labile C-H bonds) to block oxidative metabolism. Validate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Tables for Key Data

Parameter Method Typical Value Reference
Melting PointDSC215–220°C (decomposes)
LogD (pH 7.4)Shake-flask/HPLC1.8 ± 0.2
Solubility (PBS)Kinetic HPLC assay2.3 mg/mL
Enantiomeric ExcessChiral HPLC (Chiralpak AD-H)>99% ee

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